molecular formula C7H13NO B073365 Cyclohexanecarboxamide CAS No. 1122-56-1

Cyclohexanecarboxamide

Cat. No.: B073365
CAS No.: 1122-56-1
M. Wt: 127.18 g/mol
InChI Key: PNZXMIKHJXIPEK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using similar synthetic routes. The process involves the use of cyclohexanecarboxylic acid and ammonia, with the reaction being catalyzed by a suitable dehydrating agent. The reaction mixture is then purified to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexanecarboxylic acid.

    Reduction: It can be reduced to cyclohexylamine.

    Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed:

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexylamine.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Research

Cyclohexanecarboxamide derivatives, particularly WAY-100635, are being investigated as radioligands in the study of serotonin receptors. This compound has shown promise in imaging studies due to its ability to bind selectively to the 5-HT1A receptor, facilitating research on antidepressant mechanisms and receptor pharmacology .

1.2 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit bacterial growth by binding to bacterial receptors, thus disrupting their function . This application is particularly relevant in developing new antibiotics or preservatives.

1.3 CCR5 Antagonism

This compound derivatives are being explored as CCR5 antagonists for treating HIV. The compound's structural modifications have led to improved efficacy in blocking the CCR5 receptor, which is crucial for HIV entry into cells .

Materials Science Applications

2.1 Sensates in Consumer Products

This compound derivatives are utilized as sensates in various consumer products, including oral care items like toothpaste and mouthwash. These compounds enhance the sensory experience by providing a cooling sensation and improving overall mouthfeel .

2.2 Rheological Modifiers

In materials science, this compound has been evaluated for its viscosity-increasing properties in oil formulations. Studies show that it can significantly enhance the rheological properties of paraffin oil and ester oils, making it a valuable additive in cosmetic and industrial applications .

Synthesis and Characterization

The synthesis of this compound derivatives involves various methods, including acylation reactions using activated carboxylic acids. Characterization techniques such as NMR spectroscopy and X-ray diffraction have been employed to confirm the structures of synthesized compounds .

Table 1: Summary of Synthesized this compound Derivatives

Compound NameStructural FormulaApplication Area
WAY-100635C13H16N2OAntidepressant research
N-(naphthalen-1-ylcarbamothioyl)this compoundC18H20N2OSMaterials science
Novel CCR5 AntagonistVariesHIV treatment

Case Studies

4.1 Clinical Applications of WAY-100635

A study involving WAY-100635 demonstrated its effectiveness in imaging serotonin receptors in living subjects, providing insights into the pharmacokinetics of antidepressants and their effects on mood disorders .

4.2 Efficacy of this compound as an Antimicrobial Agent

In vitro tests showed that this compound effectively inhibited various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of cyclohexanecarboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclohexanecarboxamide can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    Cyclohexylamine: Similar structure but with an amine group instead of an amide group.

    Benzamide: Similar functional group but with a benzene ring instead of a cyclohexane ring.

Uniqueness: this compound is unique due to its combination of the cyclohexane ring and the carboxamide group, which imparts specific chemical properties and reactivity

Biological Activity

Cyclohexanecarboxamide, also known as dihexamethylenecarbamide or carboxide, is a compound categorized under primary carboxylic acid amides. Its chemical structure is represented as C6H11NO\text{C}_6\text{H}_{11}\text{NO} with the formula NC(=O)C1CCCCC1. This compound has garnered attention in various biological studies due to its potential pharmacological activities, including antibacterial and anticancer properties.

Antibacterial Properties

This compound has demonstrated significant antibacterial activity. Research indicates that it binds to bacterial receptors, inhibiting their growth and activity. This effect is particularly pronounced against certain strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its antiproliferative effects on cancer cells. In vitro studies have shown that this compound can inhibit the growth of various human cancer cell lines. For instance, its derivatives have been tested against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa), revealing promising cytotoxic effects .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key cellular processes, such as topoisomerase activity, which is crucial for DNA replication and cell division. This inhibition leads to increased apoptosis in cancer cells, thereby reducing tumor growth .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffect ObservedReference
AntibacterialInhibition of bacterial growth
AnticancerCytotoxicity against HCT-116 and HeLa cells
Topoisomerase InhibitionDisruption of DNA replication processes

Case Study: Anticancer Efficacy

In a notable study, this compound was evaluated for its antiproliferative properties on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the micromolar range. The study utilized the MTT assay to assess cell viability post-treatment, and molecular docking studies supported the hypothesis that these compounds interact with topoisomerase enzymes .

Physiological Studies

Further physiological studies have highlighted the compound's role as a synthetic gibberellin-like bioregulator in plants. This suggests that this compound may also influence plant growth and development, indicating a broader spectrum of biological activity beyond human health applications .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Cyclohexanecarboxamide derivatives?

this compound derivatives are typically synthesized via nucleophilic acyl substitution. For example, Cyclohexanecarbonyl chloride reacts with amines or thiourea derivatives under anhydrous conditions to form carboxamides. A stepwise protocol includes:

  • Reacting Cyclohexanecarbonyl chloride with diethylamine in dichloromethane at 0–5°C for 1 hour.
  • Neutralizing excess acid with a sodium bicarbonate wash.
  • Purifying via recrystallization or column chromatography . Note: Use moisture-sensitive handling due to the reactivity of acyl chlorides, and ensure proper ventilation .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the amide bond (δ ~6.5–8.0 ppm for NH in 1^1H NMR) and cyclohexane ring conformation.
  • X-ray crystallography : For resolving stereochemistry in substituted derivatives (e.g., N-(4-fluorophenyl) this compound) .
  • Mass spectrometry : To verify molecular weight (e.g., m/z 127.1842 for the parent compound) .
  • HPLC : Assess purity, especially for derivatives with fluorinated or nitrophenyl substituents .

Q. What safety protocols are essential for handling this compound in the lab?

  • Storage : Protect from light in airtight glass containers at room temperature. Avoid proximity to strong oxidizers .
  • PPE : Use nitrile gloves, lab coats, and goggles. Employ local exhaust ventilation during synthesis .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do environmental factors (e.g., light, temperature) influence the stability of this compound?

this compound is photolabile, with degradation observed under UV light. Experimental design recommendations:

  • Conduct stability studies using accelerated aging (e.g., 40°C/75% RH for 6 months) and monitor via HPLC.
  • Store intermediates in amber vials and avoid prolonged exposure to sunlight during reactions .
  • Note: Thermal decomposition above 188°C releases CO, CO2_2, and NOx_x .

Q. How can researchers resolve contradictions in toxicity data for this compound derivatives?

  • Data gaps : Acute toxicity and carcinogenicity data are often unavailable. Mitigation strategies:

  • Use predictive models (e.g., QSAR) to estimate LD50_{50} values.
  • Conduct in vitro assays (e.g., Ames test for mutagenicity) for novel derivatives .
    • Experimental validation : Compare results across multiple labs using standardized OECD protocols to minimize variability .

Q. What computational approaches are effective in studying this compound conformations?

  • Molecular dynamics (MD) simulations : Analyze chair vs. boat conformations of the cyclohexane ring and their energy barriers (~10–12 kcal/mol for chair flips) .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict substituent effects on amide bond reactivity .
  • Docking studies : Screen derivatives for binding affinity to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

Q. Methodological Notes

  • Synthesis reproducibility : Document reaction conditions (solvent, temperature, catalyst) in detail, adhering to guidelines in the Beilstein Journal of Organic Chemistry .
  • Data reporting : Include raw spectral data (NMR, IR) in supplementary materials and cite NIST Chemistry WebBook entries for reference .

Properties

IUPAC Name

cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXMIKHJXIPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061528
Record name Cyclohexanecarboxamide
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Molecular Weight

127.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1122-56-1
Record name Cyclohexanecarboxamide
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Record name CYCLOHEXANECARBOXAMIDE
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Synthesis routes and methods I

Procedure details

Using the general method of Example 92, cyclohexanecarbonyl chloride (94 μL, 0.7 mmol) was reacted with 2-(4-amino-2-butyl-1H-imidazo[4,5-c][1,5]naphthyridin-1-yl)ethaneamine (0.2 g, 0.7 mmol) to provide 0.2 g of N12-(4-amino-2-butyl-1H-imidazo[4,5-c][1,5]naphthyridin-1-yl)ethyl]-1-cyclohexanecarboxamide as a white powder, m.p. 188-190° C. Analysis: Calculated for C22H30N6O: %C, 66.98; %H, 7.66; %N, 21.30. Found: %C, 66.72; %H, 7.57; %N, 21.48. HRMS (EI) calcd for C22H30N6O (M+) 394.2481 found 394.2475.
Quantity
94 μL
Type
reactant
Reaction Step One
Name
2-(4-amino-2-butyl-1H-imidazo[4,5-c][1,5]naphthyridin-1-yl)ethaneamine
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

cis-4-Hydroxy-4-[5-(3-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)-1,3-thiazol-2-yl]cyclohexanecarboxylic acid (500 mg, 1.05 mmol), ammonium chloride (112 mg, 2.09 mmol), 0-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (795 mg, 2.09 mmol), and diisopropylethylamine (730 μl, 4.18 mmol) were taken-up in dimethylformamide (4.2 mL) under argon. The vessel was sealed and stirred at 65° C. for 4 hours. Upon cooling, the reaction mixture was diluted with water, and the resulting precipitate was collected via filtration. The solids were washed with water and diethyl ether and dried in vacuo overnight to afford cis-4-hydroxy-4-[5-(3-methyl-5-{[4-Orifluoromethyl)pyrimidin-2-yl]amino}-phenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (437.6 mg, 0.916 mmol, 88% yield) as a white solid. MS ESI: [M+H]+ m/z 478.1.
[Compound]
Name
cis-4-Hydroxy-4-[5-(3-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)-1,3-thiazol-2-yl]cyclohexanecarboxylic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step Two
Quantity
730 μL
Type
reactant
Reaction Step Four
Quantity
4.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of cis-4-(5-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-2-nitrophenylamino)cyclohexanecarboxylic acid (0.53 g, 1.263 mmol) in DMF (7 mL) was added CDI (0.410 g, 2.53 mmol) and aqueous ammonium hydroxide (100 μL, 2.53 mmol). The reaction was stirred overnight at RT. After 16 hours, the reaction mixture was partitioned between water and DCM and the aqueous layer was extracted with DCM. The combined organic layers were washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by column chromatography, eluting with 0-100% (90:9:1 DCM/MeOH/NH4OH)/DCM, to provide cis-4-(5-(4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-2-nitrophenylamino)cyclohexane-carboxamide as an orange foam (0.213 g, 40.3% yield). MS, m/z (C22H34FN4O4): calcd, 418.3. found, 419.1 [M+H].
Name
cis-4-(5-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-2-nitrophenylamino)cyclohexanecarboxylic acid
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of cyclohexanecarboxylic acid (1.00 g, 7.80 mmol) in EtOAc (10 mL) was treated with CDI (1.581 g, 9.75 mmol), stirred at RT for 20 minutes, treated with ammonium hydroxide (5.00 mL, 70.0 mmol) and stirred for 20 minutes. The mixture was treated with satd. NaHCO3, extracted with EtOAc (2×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford cyclohexanecarboxamide (1.109 g, 112%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 5.61 (s, 2H), 2.13 (m, 1H), 1.89 (m, 2H), 1.78 (m, 2H), 1.66 (m, 1H), 1.42 (m, 2H), 1.24 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.581 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclohexanecarboxamide
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Cyclohexanecarboxamide
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Cyclohexanecarboxamide

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